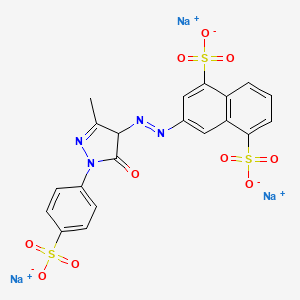

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt

Description

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt is a synthetic azo dye characterized by:

- Core structure: A naphthalene ring with two sulfonic acid groups at the 1,5-positions.

- Functional groups: An azo (-N=N-) linkage connecting the naphthalene backbone to a pyrazolone ring substituted with a sulfophenyl group.

- Counterions: Three sodium ions, enhancing water solubility.

Applications: Primarily used as a colorant in food, textiles, and pharmaceuticals due to its intense color and stability in aqueous media . Its synthesis involves diazotization of 4-aminobenzenesulfonic acid followed by coupling with pyrazolone derivatives .

Properties

CAS No. |

62609-95-4 |

|---|---|

Molecular Formula |

C20H13N4Na3O10S3 |

Molecular Weight |

634.5 g/mol |

IUPAC Name |

trisodium;3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C20H16N4O10S3.3Na/c1-11-19(20(25)24(23-11)13-5-7-14(8-6-13)35(26,27)28)22-21-12-9-16-15(18(10-12)37(32,33)34)3-2-4-17(16)36(29,30)31;;;/h2-10,19H,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |

InChI Key |

ONPVJTNZMBIEFF-UHFFFAOYSA-K |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt typically involves the following steps:

Diazotization: This step involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.

Coupling Reaction: The diazonium salt is then reacted with 1,5-Naphthalenedisulfonic acid to form the azo compound.

Sulfonation: The resulting azo compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.

Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Diazotization of 4-Aminobenzenesulfonic Acid

-

Reagent : Sodium nitrite (NaNO₂) in acidic medium (HCl)

-

Temperature : 0–5°C (ice bath)

-

Reaction Time : 2–4 hours

-

Product : Diazonium salt intermediate

Coupling with Pyrazole Derivative

-

Substrate : 4,5-Dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-amine

-

Conditions : pH 6–8 (buffered with Na₂CO₃), 10–15°C

-

Mechanism : Electrophilic aromatic substitution at the pyrazole’s para position relative to the amine group

-

Yield : ~70–85% after purification via crystallization

Degradation Reactions

Azo bonds in the compound are susceptible to reductive cleavage under specific conditions:

Reductive Breakdown

-

Agents : Sodium dithionite (Na₂S₂O₄) or microbial reductases

-

Conditions : Anaerobic, pH 7–9

-

Products :

-

1,5-Naphthalenedisulfonic acid

-

4,5-Dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-amine

-

Table 2: Degradation Kinetics (Model Study)

| Reductant | Half-Life (h) | Byproducts Detected |

|---|---|---|

| Sodium dithionite | 0.5 | Sulfanilic acid, naphthol derivatives |

| Shewanella oneidensis | 24–48 | Biogenic sulfides |

Note: Degradation pathways are critical for environmental impact assessments .

Sulfonic Acid Groups (-SO₃H)

-

Salt Formation : Reacts with NaOH to form trisodium salt (improves water solubility).

-

Sulfonation Resistance : Stable under acidic/basic conditions due to electron-withdrawing effects of adjacent azo groups.

Azo Group (-N=N-)

-

Photochemical Stability : Resists UV-induced cleavage better than non-sulfonated azo dyes (λₘₐₓ = 480 nm, ε = 1.2×10⁴ L/mol·cm).

-

pH-Dependent Tautomerism : Exists as a hydrazone-keto tautomer in acidic media, enhancing lightfastness in textile applications.

Dye-Fiber Covalent Bonding

-

Substrates : Cellulose (cotton), polyamide fibers

-

Mechanism :

-

Adsorption : Sulfonate groups facilitate electrostatic interaction with protonated fiber surfaces.

-

Covalent Fixation : Azo group participates in hydrogen bonding with hydroxyl/-NH groups.

-

Table 3: Dyeing Performance Metrics

| Fiber Type | Wash Fastness (ISO 105-C06) | Lightfastness (ISO 105-B02) |

|---|---|---|

| Cotton | 4–5 | 6–7 |

| Nylon 6,6 | 5 | 7–8 |

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques for visualizing cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility, allowing it to interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function and structure.

Comparison with Similar Compounds

Azo Dyes with Pyrazolone Moieties

Key Findings :

Sulfonic Acid Derivatives in Catalysis

Insights :

- PTSA outperforms naphthalene-based sulfonic acids in reaction rates due to lower steric hindrance .

Biological Activity

1,5-Naphthalenedisulfonic acid, 3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, trisodium salt (CAS No. 1937-37-7) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by its azo linkage and sulfonic acid groups, which enhance its solubility in water and facilitate interactions with biological systems. Its chemical formula is , with a relative molecular mass of approximately 932.76 g/mol .

Structural Features

| Feature | Description |

|---|---|

| Azo Group | Contributes to color properties and reactivity |

| Sulfonic Acid Groups | Increase water solubility and ionic character |

| Pyrazole Ring | Potential biological activity via receptor interactions |

1,5-Naphthalenedisulfonic acid derivatives have been studied for their ability to interact with various biological targets. The azo group is known to facilitate electron transfer processes, which can lead to oxidative stress in cells. This property has implications for both therapeutic applications and toxicity.

Antioxidant Activity

Research indicates that some naphthalene derivatives exhibit antioxidant properties, which may help mitigate oxidative stress-related damage in cells . The presence of multiple functional groups may enhance these effects.

Antimicrobial Properties

Several studies have reported that naphthalene sulfonic acids possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Toxicity Studies

Despite its potential applications, the toxicity of 1,5-naphthalenedisulfonic acid derivatives cannot be overlooked. Studies have shown that exposure to high concentrations may lead to cytotoxic effects in mammalian cells. For instance, the compound has been associated with genotoxicity in certain assays .

Case Study: Genotoxicity Assessment

A study assessing the genotoxic effects of various azo compounds found that 1,5-naphthalenedisulfonic acid derivatives exhibited significant mutagenic potential in bacterial assays. The results indicated a dose-dependent increase in mutation frequency, suggesting careful consideration for safety in applications .

Applications

1,5-Naphthalenedisulfonic acid and its derivatives are primarily used in:

- Dye Manufacturing: As intermediates in the production of azo dyes.

- Biological Staining: Utilized as biological stains due to their color properties.

- Pharmaceuticals: Investigated for potential therapeutic applications due to their biological activity.

Research Findings Summary

A comprehensive overview of research findings related to 1,5-naphthalenedisulfonic acid is presented below:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high purity?

- Methodology : The synthesis involves diazotization of 4-sulfophenyl derivatives followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole intermediates. Purification typically employs recrystallization in aqueous ethanol or column chromatography using silica gel. Key steps include pH control during coupling (pH 6–8) to optimize azo bond formation .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/methanol) and confirm purity by HPLC (>98% area) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodology :

- 1H/13C NMR : Pyrazole protons appear at δ 2.1–2.3 ppm (methyl), δ 6.8–7.5 ppm (aromatic), and δ 10.2 ppm (sulfonate groups) .

- IR : Azo (N=N) stretching at 1450–1600 cm⁻¹ and sulfonate (S=O) at 1040–1200 cm⁻¹ .

- HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30) for retention time ~8.2 min .

Q. What are the key stability considerations under varying pH and temperature?

- Findings :

- Aqueous Stability : Degrades by 20% after 24 hours at pH <3 or >11 due to sulfonate group hydrolysis .

- Thermal Stability : Stable below 60°C; decomposition observed at 120°C (TGA data) .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

- Analysis : Discrepancies arise from tautomerism (azo-hydrazone equilibrium) and solvent polarity. Use deuterated DMSO for NMR to stabilize the dominant tautomer. For reproducibility, standardize pH (e.g., buffered D2O) .

Q. What advanced techniques validate azo-hydrazone tautomerism in the compound?

- Methods :

- X-ray Crystallography : Resolves tautomeric forms; intramolecular hydrogen bonding stabilizes the azo configuration .

- UV-Vis Spectroscopy : pH-dependent λmax shifts (e.g., 480 nm in acidic vs. 520 nm in basic media) indicate tautomeric transitions .

Q. What are the oxidative degradation pathways under environmental conditions?

- Mechanism : UV/H2O2 generates hydroxyl radicals, cleaving the azo bond to yield naphthalenedisulfonic acid and pyrazole fragments. LC-MS identifies m/z 322 (naphthalenedisulfonate) and m/z 215 (sulfophenyl derivative) as degradation products .

Q. How to design experiments to study interactions with biological macromolecules?

- Approach :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxylated sensor chip to measure binding kinetics with proteins (e.g., serum albumin).

- Fluorescence Quenching : Monitor tryptophan emission at 340 nm upon compound addition to assess binding constants .

Q. What analytical methods quantify the compound in environmental matrices?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.